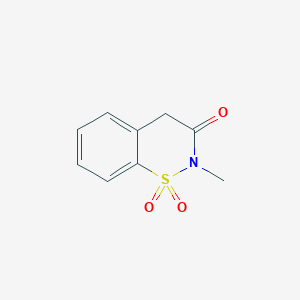

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Descripción general

Descripción

The compound is a derivative of 2H-1,2-Benzothiazine . These types of compounds are often used in the pharmaceutical industry .

Synthesis Analysis

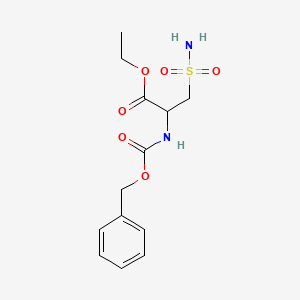

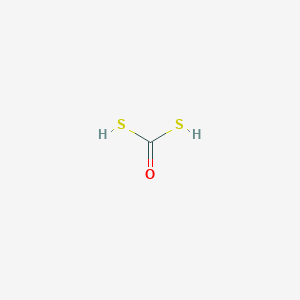

While specific synthesis methods for “2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide” were not found, related compounds have been synthesized starting from alkyl benzoisothiazoline-2-acetate-1,1-dioxide .Molecular Structure Analysis

The molecular structure of this compound is likely similar to that of 2H-1,2-Benzothiazine derivatives .Aplicaciones Científicas De Investigación

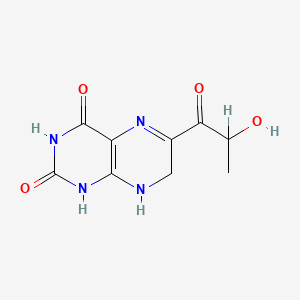

Nephroprotective Agent in Chemotherapy

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide: has been studied for its protective effects against nephrotoxicity induced by cisplatin, a chemotherapy drug . The compound, referred to as HX-1920 in the study, was shown to significantly increase the urinary excretion of cisplatin, thereby reducing its toxic side effects on the kidneys. This application is particularly valuable in oncology, as it can potentially improve the quality of life for patients undergoing chemotherapy.

Anti-inflammatory Applications

The compound is an intermediate in the synthesis of piroxicam , a non-steroidal anti-inflammatory drug (NSAID) . Piroxicam is used to relieve symptoms of rheumatoid arthritis and osteoarthritis. By serving as an intermediate, 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide plays a crucial role in the production of medications that manage inflammation and pain.

Synthesis of Anti-inflammatory Agents

Innovative synthesis methods have been developed using 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide to create piroxicam analogs . These analogs are explored for their potential as anti-inflammatory agents, expanding the therapeutic options available for treating chronic inflammatory conditions.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-10-9(11)6-7-4-2-3-5-8(7)14(10,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPCERYTJXDGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951802 | |

| Record name | 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide | |

CAS RN |

29209-01-6 | |

| Record name | 2-Methyl-4-oxo-2H-1,2-benzothiazine-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029209016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

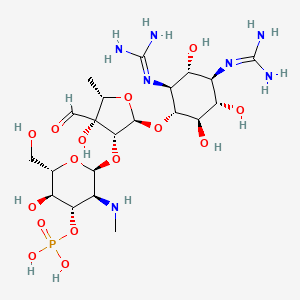

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

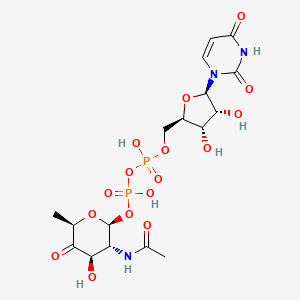

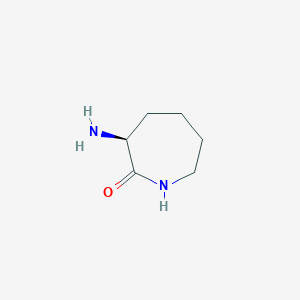

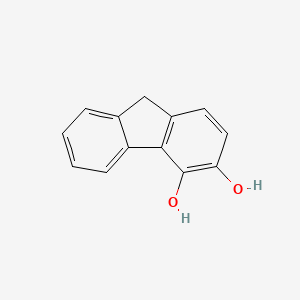

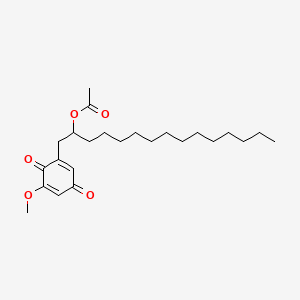

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the chemical transformation observed in this study?

A1: The research focuses on a novel chemical reaction of the oxime derivative of 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide. When refluxed with strong acids like trifluoroacetic acid or boron trifluoride in acetic acid, this oxime undergoes a rearrangement. This leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide []. The researchers highlight the similarity of this transformation to the acid-catalyzed conversion of α-tetralone oxime to α-naphthylamine, suggesting a possible mechanistic link. This type of rearrangement could be valuable in synthesizing other structurally related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propyl-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B1207086.png)